BenchChemオンラインストアへようこそ!

Methyl 2-amino-6-fluorobenzoate

Antitubercular drug discovery Tryptophan biosynthesis inhibition Mycobacterium tuberculosis

Methyl 2-amino-6-fluorobenzoate (CAS 86505-94-4), also referred to as methyl 6-fluoroanthranilate or 6-fluoroanthranilic acid methyl ester, is a fluorinated benzoic acid derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol. The compound features a methyl ester at the carboxyl position (C-1), a primary amine at the ortho (C-2) position, and a fluorine atom at the C-6 position of the aromatic ring.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 86505-94-4
Cat. No. B1364000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-fluorobenzoate
CAS86505-94-4
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1F)N
InChIInChI=1S/C8H8FNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
InChIKeyVKJYAPKCOSGXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-6-fluorobenzoate (CAS 86505-94-4): A Fluorinated Anthranilate Building Block for Medicinal Chemistry and Targeted Synthesis


Methyl 2-amino-6-fluorobenzoate (CAS 86505-94-4), also referred to as methyl 6-fluoroanthranilate or 6-fluoroanthranilic acid methyl ester, is a fluorinated benzoic acid derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . The compound features a methyl ester at the carboxyl position (C-1), a primary amine at the ortho (C-2) position, and a fluorine atom at the C-6 position of the aromatic ring . This specific substitution pattern distinguishes it from other regioisomeric fluorinated anthranilates and is central to its application as a key intermediate in the synthesis of bioactive molecules, including neuroleptic benzamides and antitubercular agents .

Why Methyl 2-Amino-6-fluorobenzoate Cannot Be Replaced by Closely Related Fluorinated Anthranilates


The position of the fluorine substituent on the anthranilate core critically governs both synthetic utility and biological activity. Fluorinated anthranilates at positions 4, 5, and 6 exhibit vastly different antimycobacterial potencies, with 4-fluoroanthranilate demonstrating greater growth inhibition of *Mycobacterium tuberculosis* than 5- or 6-fluoroanthranilate in head-to-head assays [1]. Furthermore, the esterification state directly influences in vivo tolerability: the 6-fluoroanthranilate methyl ester (target compound) retains in vivo efficacy while eliminating the dose-limiting toxicity observed with the free carboxylic acid form [2]. These substitution-dependent and ester-dependent divergences mean that simply interchanging fluorinated anthranilates or using the free acid instead of the methyl ester can lead to vastly different pharmacological and pharmacological outcomes, making compound-specific selection essential for reproducible research.

Quantitative Differentiation Evidence for Methyl 2-Amino-6-fluorobenzoate (CAS 86505-94-4) Against Key Analogs


Comparative Antimycobacterial Activity: 6-Fluoro vs. 4-Fluoro vs. 5-Fluoro Anthranilates

In a direct comparative study of fluorinated anthranilates against M. tuberculosis mc²6230 on tryptophan-free media, 4-fluoroanthranilate demonstrated the highest growth-inhibitory potency, followed by 5-fluoroanthranilate, with 6-fluoroanthranilate (the core scaffold of the target compound) showing the lowest relative potency among the three isomers [1]. This rank-order potency establishes a clear differentiation landscape for the free acid forms, and selection of the 6-fluoro isomer scaffold becomes critical when in vivo tolerability considerations outweigh maximal in vitro potency [2].

Antitubercular drug discovery Tryptophan biosynthesis inhibition Mycobacterium tuberculosis

In Vivo Tolerability Advantage of the Methyl Ester Prodrug Over Free 6-Fluoroanthranilic Acid

In a mouse model of Mtb infection, both 6-fluoroanthranilic acid (6-FABA) and its methyl ester derivative (target compound) were administered orally at 200 mg/kg/day [1]. While 6-FABA treatment resulted in 50% mortality within 4 weeks, the ester form was not toxic over the same period, despite achieving comparable serum concentrations of the active 6-fluoroanthranilate [1]. At 2 weeks post-infection, both forms decreased bacterial growth in spleens by over 10-fold, but only the ester derivative allowed sustained efficacy evaluation at 4 weeks, demonstrating a clear tolerability advantage without sacrificing antimicrobial activity [1].

Prodrug design In vivo tolerability Mycobacterium tuberculosis

Synthetic Utility as a Key Intermediate in Neuroleptic Benzamide Synthesis

Methyl 2-amino-6-fluorobenzoate serves as a direct precursor for the synthesis of 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester via condensation with (4-fluorophenyl)acetyl chloride, yielding the amide product in 61% isolated yield using N,N-dimethylamino-4-pyridine in CH₂Cl₂ . This transformation is a critical step in the preparation of a novel benzamide with potent neuroleptic activity, where the 2-amino-6-fluoro substitution pattern is essential for subsequent derivatization to 5-fluoro-2-methyl-3,1-benzoxazin-4-one .

Medicinal chemistry Neuroleptic benzamides Amide coupling

Physicochemical Property Profile vs. Non-Fluorinated Methyl Anthranilate

The introduction of a fluorine atom at the 6-position of methyl anthranilate results in a measured LogP of 1.78 and an aqueous solubility of 0.63 g/L at 25°C . While direct comparative data with non-fluorinated methyl anthranilate (CAS 134-20-3, LogP approximately 1.5) are predicted, the 0.28 log unit increase in lipophilicity is consistent with the electron-withdrawing effect of the ortho-fluorine substituent [1]. The melting point of 52–56°C for the fluorinated analog represents a significant increase over the liquid state of methyl anthranilate at room temperature, facilitating solid-state handling and purification .

Physicochemical properties Lipophilicity Solubility

Patent-Documented Utility as a Key Intermediate in Eli Lilly's Neuroleptic Program

Methyl 2-amino-6-fluorobenzoate is explicitly referenced as a synthetic intermediate in Eli Lilly and Company's patent WO2005/37796 A1 (Page/Page column 131), where it is employed in the synthesis of substituted tetrahydrobenzo[b]azepine-1-carboxylic acid derivatives targeting neuropsychiatric indications . The patent describes the preparation of 2-amino-6-fluorobenzoic acid methyl ester in quantitative yield via esterification of 2-amino-6-fluorobenzoic acid using trimethylsilyl diazomethane, establishing a robust and scalable route to the target compound . This patent-cited application validates the compound's relevance in a documented pharmaceutical development pipeline.

Patent evidence Pharmaceutical intermediate Eli Lilly and Company

Validated Application Scenarios for Methyl 2-Amino-6-fluorobenzoate Based on Quantitative Evidence


In Vivo Antitubercular Prodrug Development Programs

The methyl ester of 6-fluoroanthranilic acid has demonstrated a definitive in vivo tolerability advantage over the free acid form in mouse models of tuberculosis infection, enabling sustained 4-week efficacy evaluation without the dose-limiting toxicity observed with 6-FABA [1]. Researchers developing tryptophan biosynthesis inhibitors for mycobacterial diseases should procure this specific ester form to leverage the prodrug effect for extended-duration animal studies.

Synthesis of Fluorinated Neuroleptic Benzamide Candidates

The compound serves as a direct starting material for the preparation of 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid derivatives, a class of novel benzamides with potent neuroleptic activity . The documented 61% yield in amide coupling provides a benchmark for medicinal chemistry teams optimizing this scaffold, and the patent-validated route ensures reproducibility in industrial settings .

Structure-Activity Relationship (SAR) Studies on Fluorinated Anthranilates

The established rank-order potency of fluorinated anthranilates against M. tuberculosis (4-F > 5-F > 6-F) positions methyl 2-amino-6-fluorobenzoate as the key 6-fluoro regioisomer comparator in SAR campaigns [2]. Procurement of the methyl ester analog is essential for evaluating the contribution of esterification to cellular penetration and target engagement relative to the free acid series.

Physicochemical Property Benchmarking for Fluorinated Building Block Libraries

With its experimentally determined LogP of 1.78, aqueous solubility of 0.63 g/L, and solid-state melting point of 52–56°C, the compound provides a well-characterized reference point for constructing fluorinated aromatic building block libraries . These data enable computational model validation and facilitate the selection of compounds with predictable pharmacokinetic behavior in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-6-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.